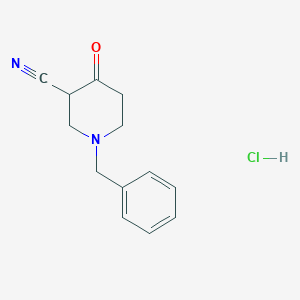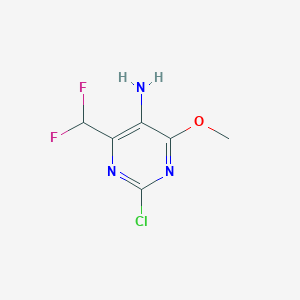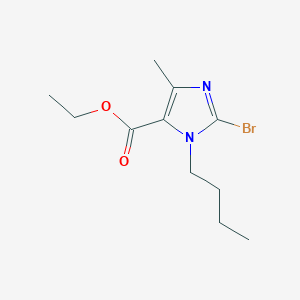
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of organic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a cyclohexyl group and a propoxybutyl chain attached to the tetrazole ring
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexyl Group: This step involves the attachment of the cyclohexyl group to the tetrazole ring, often through a substitution reaction.
Attachment of the Propoxybutyl Chain:
Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-(4-propoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a methoxy group instead of a propoxy group.
Eigenschaften
Molekularformel |
C14H26N4O |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
1-cyclohexyl-5-(4-propoxybutyl)tetrazole |
InChI |
InChI=1S/C14H26N4O/c1-2-11-19-12-7-6-10-14-15-16-17-18(14)13-8-4-3-5-9-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
ZJUVAECUFJMKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCCCC1=NN=NN1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
